Norvancomycin

Antimicrobial susceptibility MIC Staphylococcus aureus

For neurosurgical and Gram-positive infection research, Norvancomycin addresses the critical need for a glycopeptide with reliable CNS penetration. Its combined IV/intrathecal regimen achieves a 49.3-fold higher CSF AUC/MIC ratio than vancomycin IV alone, reducing mean treatment duration by 5.4 days (P=0.005). - CSF Penetration: AUC₀₋₂₄ₕ/MIC ratio of 2306.57 vs. 46.83 for vancomycin. - Potency: MIC₅₀/MIC₉₀ of 1/2 mg/L against S. aureus; 0% resistance in S. haemolyticus vs. 6% for teicoplanin. - Dosing: 0.4 g is pharmacologically equivalent to vancomycin 0.5 g, optimizing cost-effectiveness.

Molecular Formula C65H73Cl2N9O24
Molecular Weight 1435.2 g/mol
Cat. No. B1247964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorvancomycin
Synonymsnorvancomycin
Molecular FormulaC65H73Cl2N9O24
Molecular Weight1435.2 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)N)O)Cl)CO)O)O)(C)N)O
InChIInChI=1S/C65H73Cl2N9O24/c1-22(2)11-33(68)57(87)75-48-50(82)25-6-9-37(31(66)13-25)96-39-15-27-16-40(54(39)100-64-55(53(85)52(84)41(21-77)98-64)99-43-20-65(4,70)56(86)23(3)95-43)97-38-10-7-26(14-32(38)67)51(83)49-62(92)74-47(63(93)94)30-17-28(78)18-36(80)44(30)29-12-24(5-8-35(29)79)45(59(89)76-49)73-60(90)46(27)72-58(88)34(19-42(69)81)71-61(48)91/h5-10,12-18,22-23,33-34,41,43,45-53,55-56,64,77-80,82-86H,11,19-21,68,70H2,1-4H3,(H2,69,81)(H,71,91)(H,72,88)(H,73,90)(H,74,92)(H,75,87)(H,76,89)(H,93,94)/t23-,33+,34-,41+,43-,45+,46+,47-,48+,49-,50+,51+,52+,53-,55+,56+,64-,65-/m0/s1
InChIKeyNUAQIRUAZSJTAI-YRPZDAAMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 150 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Norvancomycin Structure and Procurement Overview


Norvancomycin (N-demethylvancomycin) is a glycopeptide antibiotic structurally distinguished from vancomycin by the absence of a methyl group on the nitrogen of its N-terminal leucine residue, with all other residues identical [1]. Developed and commercially manufactured in China since 1968, norvancomycin retains the core heptapeptide scaffold and D-Ala-D-Ala binding mechanism characteristic of the glycopeptide class, exhibiting potent bactericidal activity against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE) [2][3].

Glycopeptide antibiotic; N-demethylvancomycin, structural analog of vancomycin
Reported activity against Gram-positive bacteria, including MRSA and MRSE
Supports antimicrobial susceptibility studies and D-Ala-D-Ala binding mechanism research

Norvancomycin vs Vancomycin: Key Clinical Differences


Despite sharing the same mechanism of action and comparable antibacterial spectra, norvancomycin and vancomycin are not functionally interchangeable due to measurable differences in pharmacokinetic parameters, cerebrospinal fluid penetration characteristics, and epidemiological susceptibility breakpoints. Direct clinical substitution without consideration of species-specific epidemiological cut-off values (ECOFFs), distinct population pharmacokinetic models, and region-specific procurement considerations can result in suboptimal therapeutic outcomes or dosing errors. The 0.4 g norvancomycin dose is pharmacologically equivalent to vancomycin 0.5 g, necessitating explicit dosing conversion when transitioning between agents [1]. Furthermore, norvancomycin is the only glycopeptide antibiotic independently developed and manufactured in China, with distinct supply chain and cost-effectiveness parameters relevant to procurement decisions [2].

Similar mechanism but distinct PK half-life (6–8 h vs ~4–6 h for vancomycin) may alter exposure profiles in research models.

ECOFF values differ (S. aureus: 1 mg/L for norvancomycin vs 2 mg/L for vancomycin), which may affect susceptibility classification.

Supply chain and regional manufacturing differences may impact procurement and comparability in multi-center studies.

Norvancomycin Comparative Evidence


In Vitro Activity Against Key Gram-Positive Species

In a multicentre cross-sectional study conducted across 24 hospitals in 18 provinces in China (2019), norvancomycin and vancomycin demonstrated statistically identical in vitro activity against Staphylococcus aureus, Enterococcus faecium, and Enterococcus faecalis. Both compounds exhibited MIC50 values of 1 mg/L and MIC90 values of 2 mg/L across all tested strains [1]. The 255 S. aureus, 117 E. faecalis, and 114 E. faecium isolates showed no significant difference in susceptibility between the two glycopeptides [2].

In vitro MIC comparison
Head-to-head
Norvancomycin: MIC50/90 1/2 mg/L vs Vancomycin: MIC50/90 1/2 mg/L
Reported comparable MIC values in multicenter study; supports susceptibility testing context.
486 clinical isolates; broth microdilution.
Antimicrobial susceptibility MIC Staphylococcus aureus Enterococcus Glycopeptide

Species-Specific Susceptibility Breakpoints (ECOFF)

A 2020 study involving 1,199 clinical Staphylococcus isolates from five laboratories across four Chinese cities established species-specific epidemiological cut-off values (ECOFFs) for norvancomycin. The ECOFF for S. aureus and S. hominis was determined to be 1 mg/L, whereas S. epidermidis and S. haemolyticus exhibited a higher ECOFF of 2 mg/L [1]. All isolates tested had MICs in the range of 0.12-2 mg/L, and no vancomycin resistance genes (vanA/vanB/vanC/vanD/vanE) were detected in any isolate [1].

ECOFF values
Class-level
S. aureus: 1 mg/L; S. epidermidis: 2 mg/L
Reported ECOFFs may guide susceptibility classification in research studies.
1199 isolates; ECOFFinder; vancomycin EUCAST S. aureus ECOFF 2 mg/L.
ECOFF Staphylococcus Susceptibility breakpoint Epidemiology

Nephrotoxicity Comparison in Elderly Patients

A randomized comparative study of 105 elderly patients (52 receiving vancomycin, 53 receiving norvancomycin) assessed renal toxicity via serial serum creatinine and urea nitrogen measurements. After 10 days of treatment, mean creatinine levels were 97.86 ± 8.27 μmol/L in the vancomycin group versus 98.67 ± 8.34 μmol/L in the norvancomycin group, with no statistically significant difference (P > 0.05) [1]. Similarly, urea nitrogen levels at day 10 were 6.71 ± 1.15 mmol/L versus 6.75 ± 1.17 mmol/L, respectively [1]. Total adverse reaction rates were 13.46% (vancomycin) and 13.21% (norvancomycin), with no significant difference [2].

Renal function markers
Head-to-head
Norvancomycin: 98.67 µmol/L vs Vancomycin: 97.86 µmol/L (day 10, P>0.05)
Reported renal endpoint context; no significant difference in elderly patient model.
105 patients; randomized trial.
Nephrotoxicity Elderly Safety Renal function Adverse events

Pharmacokinetic Profile and Dosing Considerations

Pharmacokinetic profiling of norvancomycin following single intravenous infusion establishes key parameters for dosing regimen design. A single 400 mg IV dose achieves peak plasma concentration (Cmax) of 25.18 mg/L immediately upon infusion completion, with effective blood concentrations maintained for 6-8 hours [1]. At 8 hours post-infusion, mean blood concentration declines to 1.90 mg/L [1]. The elimination half-life is 6-8 hours in patients with normal renal function, extending to 8-10 days in anuric patients [2]. A single 800 mg dose yields Cmax of 50.07 mg/L [3].

PK parameters
Cross-study
Half-life 6–8 h (normal renal); Cmax (400 mg) 25.18 mg/L
Extended half-life relative to vancomycin (~4–6 h) may influence exposure models.
Single-dose IV infusion.
Pharmacokinetics Half-life Cmax Dosing AUC

CSF Penetration via Intrathecal Administration

A randomized controlled trial in post-craniotomy patients with MRSA ventriculitis compared intravenous norvancomycin (800 mg q12h) versus combined intravenous plus intrathecal norvancomycin (800 mg IV q12h plus 16 mg intrathecal q24h). The experimental group demonstrated a 49.3-fold higher CSF AUC₀₋₂₄ₕ/MIC ratio (2306.57 ± 928.58) compared to the IV-only control group (46.83 ± 27.48; P < 0.001) [1]. This pharmacokinetic advantage translated to a 32.5% reduction in mean treatment duration (11.2 ± 2.6 days versus 16.6 ± 5.2 days; P = 0.005) [1].

CSF AUC/MIC ratio
Head-to-head
IV+IT: 2306.57 vs IV-only: 46.83 (49.3× higher)
Reported CSF exposure model; combined route may increase AUC/MIC in post-craniotomy infection model.
29 patients; MRSA ventriculitis.
CNS infection CSF penetration Intrathecal MRSA ventriculitis AUC/MIC

Resistance in S. haemolyticus: Teicoplanin vs Norvancomycin

A Chinese study evaluating antibiotic resistance in Staphylococcus haemolyticus clinical isolates found that no strains exhibited resistance to linezolid, vancomycin, or norvancomycin (0% resistance). In contrast, teicoplanin demonstrated a resistance rate of 6.0% against the same S. haemolyticus isolates [1]. This differential susceptibility profile is consistent with prior findings that S. haemolyticus shows variable susceptibility to teicoplanin, with some studies reporting 11% resistance (MIC > 16 μg/mL) and 21% moderate susceptibility [2].

Resistance rate S. haemolyticus
Head-to-head
Norvancomycin: 0% vs Teicoplanin: 6.0%
Reported lower resistance rate in S. haemolyticus screening context.
Clinical isolates; mecA gene detected.
Resistance Staphylococcus haemolyticus Teicoplanin CoNS

Norvancomycin Clinical and Research Applications


MRSA Ventriculitis: Combined IV and Intrathecal Therapy

Norvancomycin is optimally deployed in neurosurgical intensive care units treating post-craniotomy MRSA ventriculitis when administered via combined intravenous (800 mg q12h) and intrathecal (16 mg q24h) routes. This regimen achieves a CSF AUC₀₋₂₄ₕ/MIC ratio 49.3-fold higher than IV monotherapy (2306.57 vs. 46.83, P < 0.001), resulting in a 5.4-day reduction in mean treatment duration (11.2 ± 2.6 days vs. 16.6 ± 5.2 days, P = 0.005) without increased adverse events [1]. This evidence supports norvancomycin procurement specifically for neurosurgical formulary inclusion where central nervous system penetration is paramount.

Cost-Effective Alternative to Vancomycin in Chinese Healthcare

In Chinese healthcare settings where vancomycin procurement costs or supply chain considerations influence formulary decisions, norvancomycin represents a functionally equivalent alternative. The 0.4 g norvancomycin dose corresponds pharmacologically to vancomycin 0.5 g, with a documented favorable price-to-effect ratio [1]. Clinical evidence demonstrates identical MIC50/MIC90 values (1 mg/L and 2 mg/L respectively) against S. aureus and Enterococcus species [2], and statistically indistinguishable nephrotoxicity profiles in elderly patients (creatinine: 98.67 ± 8.34 μmol/L norvancomycin vs. 97.86 ± 8.27 μmol/L vancomycin at day 10; adverse reaction rates: 13.21% vs. 13.46%) [3].

TDM Protocol Development Using ECOFF Values

Clinical pharmacology laboratories and antimicrobial stewardship programs developing therapeutic drug monitoring (TDM) protocols should incorporate norvancomycin-specific ECOFF values rather than extrapolating from vancomycin breakpoints. The established ECOFF for norvancomycin against S. aureus is 1 mg/L, which is one dilution lower than the vancomycin EUCAST ECOFF of 2 mg/L [1]. This differential threshold has direct implications for AUC/MIC target attainment calculations. Procurement of norvancomycin for institutions implementing precision dosing programs requires integration of these compound-specific susceptibility parameters into Bayesian dosing software.

Teicoplanin-Resistant S. haemolyticus Infections

In clinical scenarios involving confirmed or suspected Staphylococcus haemolyticus infections, norvancomycin offers a documented advantage over teicoplanin. Surveillance data indicate 0% resistance to norvancomycin among S. haemolyticus clinical isolates, compared to a 6.0% resistance rate for teicoplanin in the same population [1]. This differential susceptibility profile supports preferential procurement and use of norvancomycin over teicoplanin in settings with high prevalence of coagulase-negative staphylococcal infections, particularly in immunocompromised or device-associated infection contexts where S. haemolyticus is a recognized pathogen.

Application
Selection Property
Validation Focus
CNS infection model studies
CSF penetration model context
AUC/MIC ratio and treatment duration endpoints
Comparative glycopeptide research in Chinese healthcare settings
Comparable MIC profiles and PK context
Susceptibility and renal function endpoints
Antimicrobial TDM protocol development
Species-specific ECOFF values
AUC/MIC target attainment context
Coagulase-negative staphylococcal resistance screening
Reported resistance rate context
Teicoplanin vs norvancomycin susceptibility endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


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